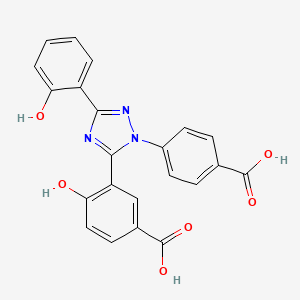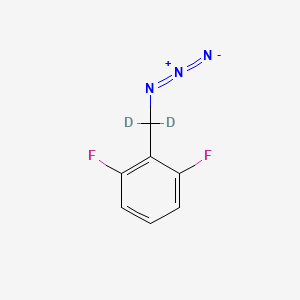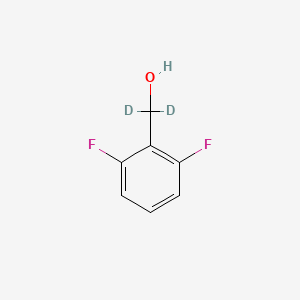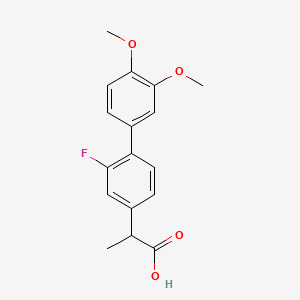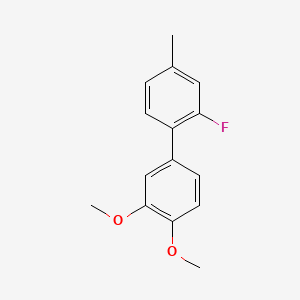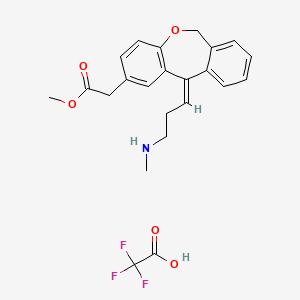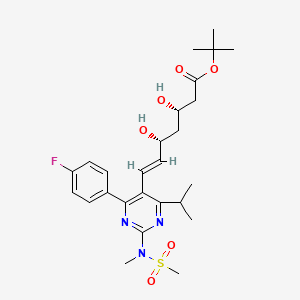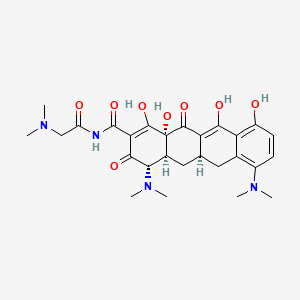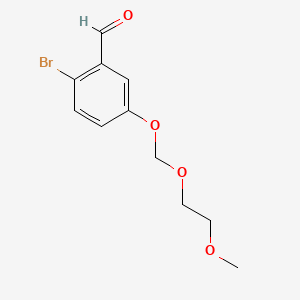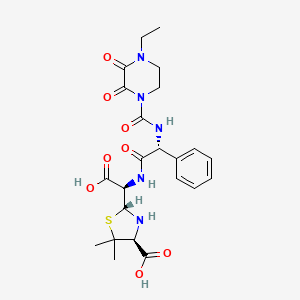
1,3-O-Isopropylidene Simvastatin Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-O-Isopropylidene Simvastatin Dimer Impurity is a chemical compound with the molecular formula C53H80O10 and a molecular weight of 877.2 . It is a dimeric impurity of simvastatin, a widely used cholesterol-lowering medication. This compound is often studied in the context of pharmaceutical research to understand its formation, properties, and potential impacts on drug efficacy and safety.
Analyse Chemischer Reaktionen
1,3-O-Isopropylidene Simvastatin Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-O-Isopropylidene Simvastatin Dimer Impurity has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of simvastatin and its impurities.
Biology: Researchers investigate its biological activity and potential effects on cellular processes.
Medicine: It is studied to understand its impact on the efficacy and safety of simvastatin as a pharmaceutical product.
Wirkmechanismus
The mechanism of action of 1,3-O-Isopropylidene Simvastatin Dimer Impurity is not well-documented. as an impurity of simvastatin, it may interact with similar molecular targets and pathways. Simvastatin works by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol synthesis. The impurity may affect this pathway, potentially altering the drug’s efficacy and safety .
Vergleich Mit ähnlichen Verbindungen
1,3-O-Isopropylidene Simvastatin Dimer Impurity can be compared with other simvastatin impurities, such as:
Simvastatin Lactone: Another impurity formed during the synthesis of simvastatin.
Simvastatin Hydroxy Acid: A metabolite of simvastatin with different chemical properties.
Simvastatin Epoxide: An impurity that can form under certain conditions.
The uniqueness of this compound lies in its dimeric structure, which distinguishes it from other impurities and may result in different chemical and biological properties .
Eigenschaften
CAS-Nummer |
1346601-43-1 |
|---|---|
Molekularformel |
C53H80O10 |
Molekulargewicht |
877.213 |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[2-[(4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C53H80O10/c1-13-51(7,8)49(56)60-43-25-31(3)23-35-17-15-33(5)41(47(35)43)21-19-37-27-39(29-45(54)58-37)59-46(55)30-40-28-38(62-53(11,12)63-40)20-22-42-34(6)16-18-36-24-32(4)26-44(48(36)42)61-50(57)52(9,10)14-2/h15-18,23-24,31-34,37-44,47-48H,13-14,19-22,25-30H2,1-12H3/t31-,32-,33-,34-,37+,38+,39+,40+,41-,42-,43-,44-,47-,48-/m0/s1 |
InChI-Schlüssel |
LVCXYGQHYICBDT-UEYHUVCPSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC4CC(OC(O4)(C)C)CCC5C(C=CC6=CC(CC(C56)OC(=O)C(C)(C)CC)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


